

Technical Guide: Boc-3,5-diiodo-L-tyrosine

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Compound of Interest

Compound Name: Boc-3,5-diiodo-L-tyrosine

Cat. No.: B558194

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N-tert-butyloxycarbonyl-3,5-diiodo-L-tyrosine (**Boc-3,5-diiodo-L-tyrosine**), a critical amino acid derivative in pharmaceutical and biochemical research. Its unique structure, featuring a Boc-protecting group and two iodine atoms, makes it an invaluable building block in the synthesis of complex peptides and radiolabeled compounds.

Physicochemical Properties

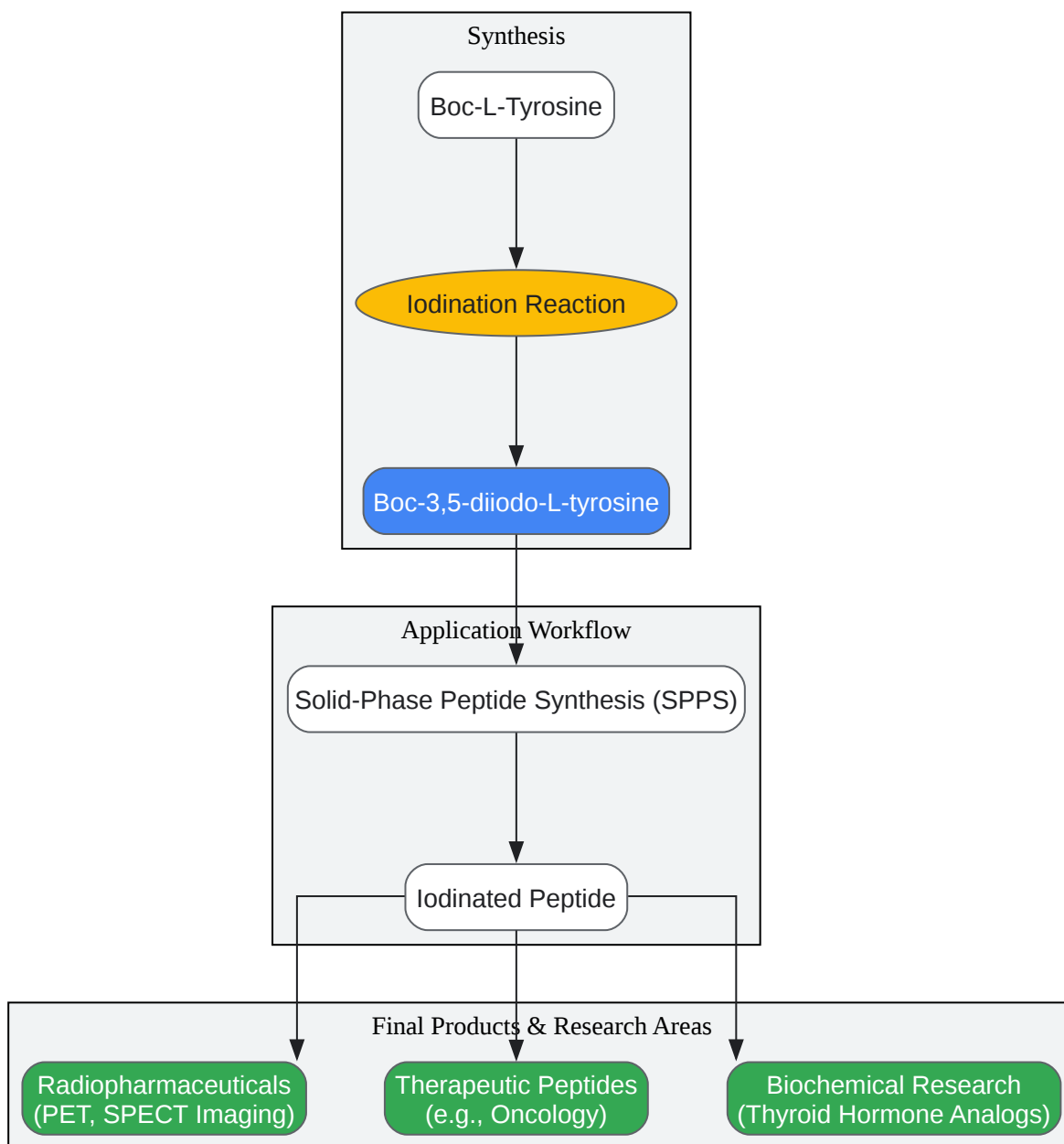
Boc-3,5-diiodo-L-tyrosine is a white to off-white solid. Its key quantitative properties are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	533.1 g/mol - 533.33 g/mol	[1][2]
Molecular Formula	C ₁₄ H ₁₇ I ₂ NO ₅	[1][2]
CAS Number	62129-53-7	[1]
Melting Point	168 - 171 °C	
Purity	≥95% - >99%	[1]
Appearance	White to off-white solid	
Optical Rotation	[α] _D ²⁰ = +40 ± 1° (c=1 in Dioxane)	

Core Applications and Workflow

Boc-3,5-diiodo-L-tyrosine serves as a crucial intermediate in several advanced research and development areas. The Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, facilitating its use in peptide synthesis.^[3] The presence of two iodine atoms is pivotal for its application in radiopharmaceuticals and for studying thyroid hormone analogs.^{[3][4]}

The general workflow for the utilization of **Boc-3,5-diiodo-L-tyrosine** is depicted below. It begins with the synthesis of the compound itself, which is then often employed in Solid-Phase Peptide Synthesis (SPPS). The resulting iodinated peptides have significant applications in medical imaging and the development of targeted therapeutics.^[3]



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Workflow for **Boc-3,5-diiodo-L-tyrosine** utilization.

Experimental Protocols

The synthesis of **Boc-3,5-diiodo-L-tyrosine** is typically achieved in a two-step process starting from L-tyrosine: 1) Protection of the amino group with a Boc moiety, and 2) Iodination of the aromatic ring.

Step 1: Synthesis of Boc-L-tyrosine

This protocol is adapted from a general procedure for the Boc protection of amino acids.

Materials:

- L-tyrosine
- Di-tert-butyl dicarbonate (Boc_2O)
- Potassium carbonate (K_2CO_3)
- Dioxane
- Water
- Ethyl acetate
- Potassium bisulfate (KHSO_4) solution, saturated
- Magnesium sulfate (MgSO_4), anhydrous

Procedure:

- Dissolve K_2CO_3 (3.0 equivalents) in a 1:1 mixture of water and dioxane.
- Cool the solution to 0°C in an ice bath.
- Add L-tyrosine (1.0 equivalent) to the cooled solution with stirring.
- Add a solution of Boc_2O (1.0 equivalent) in dioxane.
- Allow the reaction mixture to warm to room temperature and stir overnight.

- Add water to the reaction mixture, then acidify to pH 4 by adding a saturated solution of KHSO_4 .
- Extract the product with ethyl acetate (3x volumes).
- Combine the organic layers and dry over anhydrous MgSO_4 .
- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield Boc-L-tyrosine, typically as an oil. This product is often used in the next step without further purification.

Step 2: Synthesis of Boc-3,5-diiodo-L-tyrosine

This step involves the electrophilic iodination of the activated aromatic ring of Boc-L-tyrosine.

Materials:

- Boc-L-tyrosine (from Step 1)
- Iodine monochloride (ICl) or a mixture of Iodine (I_2) and an oxidizing agent (e.g., periodic acid)
- Methanol or other suitable solvent
- Sodium hydroxide (NaOH) or other base
- Hydrochloric acid (HCl) for acidification

Procedure:

- Dissolve Boc-L-tyrosine in a suitable solvent such as methanol.
- Cool the solution in an ice bath.
- Slowly add a solution of the iodinating agent (e.g., Iodine monochloride, 2.2 equivalents) dissolved in the same solvent. The reaction is typically performed in the presence of a base to facilitate the reaction.

- Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench any excess iodine with a solution of sodium thiosulfate.
- Acidify the mixture with dilute HCl to precipitate the product.
- Filter the resulting solid, wash with cold water, and dry under vacuum to yield **Boc-3,5-diiodo-L-tyrosine**.
- The crude product can be further purified by recrystallization or column chromatography if necessary.

This versatile compound is a cornerstone for researchers developing next-generation diagnostic and therapeutic agents. Its applications span from fundamental biochemical studies to advanced drug design, particularly in oncology and endocrinology.[2][5]

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